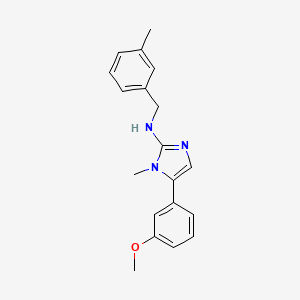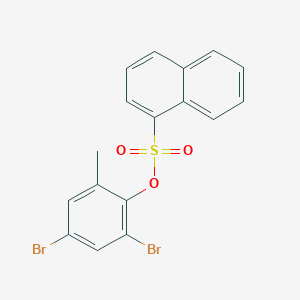![molecular formula C18H20N2O4 B11562729 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B11562729.png)
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,4-Dihydroxyphenyl)methylene]-4-(4-methoxyphenyl)butanehydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both dihydroxyphenyl and methoxyphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylene]-4-(4-methoxyphenyl)butanehydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-(4-methoxyphenyl)butanehydrazide. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired hydrazone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylene]-4-(4-methoxyphenyl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to corresponding amines.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N’-[(E)-(2,4-dihydroxyphenyl)methylene]-4-(4-methoxyphenyl)butanehydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylene]-4-(4-methoxyphenyl)butanehydrazide involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of enzymes such as topoisomerase, which is crucial for DNA replication in cancer cells. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxyacetophenone: Shares the dihydroxyphenyl group but lacks the hydrazone linkage and methoxyphenyl group.
4-Hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Contains a methoxyphenyl group but differs in the core structure and functional groups.
Uniqueness
N’-[(E)-(2,4-dihydroxyphenyl)methylene]-4-(4-methoxyphenyl)butanehydrazide is unique due to its combination of dihydroxyphenyl and methoxyphenyl groups linked by a hydrazone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C18H20N2O4/c1-24-16-9-5-13(6-10-16)3-2-4-18(23)20-19-12-14-7-8-15(21)11-17(14)22/h5-12,21-22H,2-4H2,1H3,(H,20,23)/b19-12+ |
InChI Key |
WDJIYQUSOYWJLW-XDHOZWIPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenol](/img/structure/B11562646.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11562661.png)

![2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11562668.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11562675.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B11562683.png)
![5-bromo-N-{4-chloro-3-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11562689.png)
![N-(4-butylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11562700.png)
![4-bromo-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11562707.png)
![2-amino-5-(3-fluorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11562710.png)
![5-chloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11562730.png)
![3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11562732.png)
![N-[(1Z)-3-[(2E)-2-(4-cyanobenzylidene)hydrazinyl]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11562735.png)
